BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for REPIN1
Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Repin

Cat. No.: B1680521

For Researchers, Scientists, and Drug Development Professionals

Abstract

Replication Initiator 1 (REPIN1), also known as RIP60 or ZNF464, is a zinc finger protein that
plays a crucial role in the initiation of chromosomal DNA replication and the regulation of gene
expression.[1] It is notably involved in processes such as lipid metabolism, adipogenesis, and
glucose transport, making it a protein of significant interest in various research and drug
development contexts.[1][2] This document provides a detailed protocol for the expression and
purification of recombinant REPIN1 protein, along with methods for its characterization and
functional analysis.

Introduction

REPIN1 is a DNA-binding protein characterized by the presence of fiteen C2H2-type zinc
finger motifs.[1] It recognizes and binds to ATT-rich sequences in the DNA, facilitating DNA
bending and influencing the transcription of target genes.[1][3][4] Its involvement in metabolic
regulation has been highlighted by studies showing its high expression in adipose tissue and
the liver.[1][2] Given its role in fundamental cellular processes and its potential as a therapeutic
target, the availability of highly purified and active REPIN1 is essential for detailed biochemical
and structural studies. This protocol outlines a robust method for producing recombinant
REPINL1 in Escherichia coli and purifying it to high homogeneity using affinity chromatography.
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Protein Properties and Data Presentation

A summary of the key quantitative data for human REPIN1 protein is presented in the table

below.
Property Value Source
Full Name Replication Initiator 1 GeneCards[3]
Aliases RIP60, ZNF464, AP4 Wikipedia[1]
Organism Homo sapiens (Human) UniProt[4]
Amino Acid Count 567 GeneCards
Molecular Weight (Calculated) 63.6 kDa GeneCards
Isoelectric Paoint (pl) 85 Calculated using Isoelectric
(Predicted) Point Calculator
Subcellular Localization Nucleoplasm Wikipedia[1]
Known DNA Binding Motif 5-ATT-3' Wikipedia[1]

Experimental Protocols
Recombinant REPIN1 Expression and Purification
Workflow

The overall workflow for expressing and purifying recombinant REPIN1 is depicted below. This
process involves cloning the REPIN1 cDNA into an expression vector, transforming the vector
into an E. coli expression strain, inducing protein expression, lysing the cells, and purifying the
protein using affinity and size-exclusion chromatography.
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Figure 1: Experimental workflow for recombinant REPIN1 protein purification.
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Detailed Methodology: Recombinant REPIN1
Purification with N-terminal His-tag

This protocol is designed for the expression of REPIN1 in E. coli and its subsequent purification
using Immobilized Metal Affinity Chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction

o Gene Synthesis and Cloning: The human REPIN1 coding sequence (NCBI Accession:
NM_014727.4) is optimized for E. coli expression and synthesized commercially. The gene is
then cloned into a pET-28a(+) vector, which introduces an N-terminal Hexa-histidine (6xHis)
tag followed by a thrombin cleavage site.

» Transformation: The resulting plasmid is transformed into a suitable cloning strain of E. coli
(e.g., DH5a) for plasmid propagation and sequence verification. Subsequently, the verified
plasmid is transformed into an expression strain, such as BL21(DE3).

2. Protein Expression

» Starter Culture: A single colony of BL21(DE3) harboring the REPIN1 expression plasmid is
used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 pg/mL kanamycin. The
culture is grown overnight at 37°C with shaking at 220 rpm.

» Large-Scale Culture: The overnight culture is used to inoculate 1 L of LB broth with 50 pg/mL
kanamycin. The culture is grown at 37°C with shaking until the optical density at 600 nm
(OD600) reaches 0.6-0.8.

 Induction: Protein expression is induced by adding isopropyl B-D-1-thiogalactopyranoside
(IPTG) to a final concentration of 0.5 mM.

e Incubation: The culture is then incubated overnight (16-18 hours) at 18°C with shaking to
enhance proper protein folding and solubility.

o Harvesting: The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at
4°C. The supernatant is discarded, and the cell pellet can be stored at -80°C or used
immediately.
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. Cell Lysis and Lysate Clarification

Lysis Buffer: The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCI
pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

Sonication: The resuspended cells are lysed on ice by sonication. This is typically performed
in short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 10 minutes of sonication
time, or until the lysate is no longer viscous.

Clarification: The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to
pellet cell debris. The supernatant containing the soluble His-tagged REPINL1 is carefully
collected.

. Immobilized Metal Affinity Chromatography (IMAC)

Resin Equilibration: A Ni-NTA (Nickel-Nitrilotriacetic Acid) column is equilibrated with 5-10
column volumes of Lysis Buffer.

Binding: The clarified lysate is loaded onto the equilibrated Ni-NTA column by gravity flow.

Washing: The column is washed with 10-20 column volumes of Wash Buffer (50 mM Tris-
HCI pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

Elution: The His-tagged REPINL is eluted with Elution Buffer (50 mM Tris-HCI pH 8.0, 300
mM NaCl, 250 mM imidazole). Fractions are collected and analyzed by SDS-PAGE.

. Quality Control and Further Purification (Optional)

SDS-PAGE and Western Blotting: The purity of the eluted fractions is assessed by SDS-
PAGE with Coomassie blue staining. The identity of the protein can be confirmed by Western
blotting using an anti-His-tag or anti-REPIN1 antibody.

Size-Exclusion Chromatography (SEC): For higher purity and to remove aggregates, the
pooled IMAC fractions can be subjected to SEC using a column (e.g., Superdex 200)
equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
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Functional Assay: Electrophoretic Mobility Shift Assay
(EMSA)

To verify the DNA-binding activity of the purified REPIN1, an EMSA can be performed. This
assay detects the interaction of a protein with a specific DNA probe.

1. Probe Preparation

o Adouble-stranded DNA probe containing the REPINL1 binding site (5'-ATT-3") is prepared by
annealing complementary single-stranded oligonucleotides. One of the oligonucleotides
should be labeled, for example, with biotin or a fluorescent dye at the 5' end.

2. Binding Reaction
e The binding reaction is set up in a final volume of 20 pL containing:

o 1X EMSA Binding Buffer (e.g., 10 mM Tris-HCI pH 7.5, 50 mM KCI, 1 mM DTT, 2.5%
glycerol, 5 mM MgCI2)

o 1 pg of a non-specific competitor DNA (e.g., poly(dI-dC))

o Labeled DNA probe (e.g., 20-50 fmol)

o Purified REPINL1 protein (a titration of concentrations should be performed, e.g., 0-500 nM)
e The reaction mixture is incubated at room temperature for 20-30 minutes.
3. Electrophoresis and Detection

e The samples are loaded onto a native polyacrylamide gel (e.g., 6%) and subjected to
electrophoresis in a cold room or at 4°C.

» The DNA-protein complexes are then transferred to a nylon membrane and detected
according to the label used (e.g., chemiluminescence for biotin-labeled probes or
fluorescence imaging).

Signaling Pathway
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REPIN1 is implicated in the regulation of adipogenesis, a process controlled by a complex
network of signaling pathways. One of the key pathways involves the regulation of the master
transcriptional regulators of adipogenesis, PPARy and C/EBPa. While the direct upstream
regulators of REPINL in this context are not fully elucidated, a plausible signaling cascade can
be constructed based on its known functions.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://www.benchchem.com/product/b1680521?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Upstream Signals

Insulin Growth Factors

Intracellular Cascade
\ \

Geceptor Tyrosine Kinasej

S
=

Akt/PKB

\ 4

Gther Transcription Factora

Activation/Repression?

REPIN1 Regulation
y

REPIN1

Transcriptional Regulation Transcriptional Regulation

Downstream Effects
\ \

PPARy Gene C/EBPa Gene
\/ Y
Adipogenesis Lipid Metabolism

Click to download full resolution via product page

Figure 2: A proposed signaling pathway involving REPIN1 in the regulation of adipogenesis.
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This diagram illustrates how upstream signals like insulin and growth factors could potentially
modulate the activity or expression of REPIN1 through intracellular signaling cascades, which
in turn would regulate the expression of key adipogenic transcription factors to control
adipogenesis and lipid metabolism. Further research is needed to fully elucidate the specific
upstream regulators and downstream targets of REPINL in this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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